5-Bromo-4,7-difluoroindoline-2,3-dione
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Overview
Description
5-Bromo-4,7-difluoroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H2BrF2NO2. It is a derivative of indoline-2,3-dione, featuring bromine and fluorine substituents at the 5th and 4th, 7th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,7-difluoroindoline-2,3-dione typically involves the bromination and fluorination of indoline-2,3-dione derivatives. One common method includes the reaction of 4,7-difluoroindoline-2,3-dione with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,7-difluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Halogen substitution reactions can replace bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Bromo-4,7-difluoroindoline-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Bromo-4,7-difluoroindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-fluoroindoline-2,3-dione
- 6-Bromo-4,7-difluoroindoline-2,3-dione
- 5-Bromo-4,7-dichloroindoline-2,3-dione
Uniqueness
5-Bromo-4,7-difluoroindoline-2,3-dione is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
5-bromo-4,7-difluoro-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF2NO2/c9-2-1-3(10)6-4(5(2)11)7(13)8(14)12-6/h1H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVAAOPFFKNTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)F)C(=O)C(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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